molecular formula C45H57BrO6 B14956374 Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate

Cat. No.: B14956374
M. Wt: 773.8 g/mol
InChI Key: CMVKMCOLLGHHPU-UJDCUFGDSA-N
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Chemical Reactions Analysis

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate has several scientific research applications, including:

Comparison with Similar Compounds

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate can be compared with other similar compounds, such as:

    Cholesteryl acetate: A simpler ester of cholesterol.

    Cholesteryl benzoate: Another ester of cholesterol with a benzoate group.

    Cholesteryl oleate: An ester of cholesterol with an oleate group.

Properties

Molecular Formula

C45H57BrO6

Molecular Weight

773.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C45H57BrO6/c1-27(2)8-7-9-28(3)37-18-19-38-35-16-10-30-24-34(20-22-44(30,5)39(35)21-23-45(37,38)6)51-41(47)26-49-33-15-17-36-40(25-33)50-29(4)43(42(36)48)52-32-13-11-31(46)12-14-32/h10-15,17,25,27-28,34-35,37-39H,7-9,16,18-24,26H2,1-6H3/t28-,34+,35+,37-,38+,39+,44+,45-/m1/s1

InChI Key

CMVKMCOLLGHHPU-UJDCUFGDSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=C(C=C7)Br

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=C(C=C7)Br

Origin of Product

United States

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